3-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride
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Overview
Description
3-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride is a chemical compound that features a trifluoromethyl group attached to an oxazole ring, which is further connected to a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride typically involves the introduction of the trifluoromethyl group and the formation of the oxazole ring. One common method involves the reaction of 3,3,3-trifluoro-2,2-dimethylpropanoic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
3-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride depends on its application. In biological systems, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1,2,4-triazole: Another trifluoromethyl-containing heterocycle with similar applications in pharmaceuticals and agrochemicals.
3-(trifluoromethyl)-1,2,4-oxadiazole: Shares the trifluoromethyl group and oxazole ring but differs in the arrangement of nitrogen and oxygen atoms.
3-(trifluoromethyl)-1,2,4-thiadiazole: Contains sulfur instead of oxygen, leading to different chemical properties and reactivity.
Uniqueness
3-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride is unique due to the combination of the trifluoromethyl group and the oxazole ring, which imparts distinct electronic and steric properties. This combination makes it particularly useful in the synthesis of compounds with specific biological and chemical activities .
Properties
CAS No. |
1076245-77-6 |
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Molecular Formula |
C5HClF3NO2 |
Molecular Weight |
199.5 |
Purity |
95 |
Origin of Product |
United States |
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